trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-methylcyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is typically carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-methylcyclobutanecarboxylate or 3-carboxy-1-methylcyclobutanecarboxylate.
Reduction: Formation of 3-hydroxy-1-methylcyclobutanemethanol.
Substitution: Formation of 3-chloro-1-methylcyclobutanecarboxylate or 3-amino-1-methylcyclobutanecarboxylate.
Scientific Research Applications
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is an organic compound with the molecular formula C₇H₁₂O₃. It is a cyclobutane derivative with a hydroxyl group and a methyl ester functional group. The "trans" configuration indicates substituents on opposite sides of the cyclobutane ring, influencing its chemical behavior. It is of interest in chemistry due to its structure and reactivity.
Scientific Research Applications
This compound is a versatile building block in organic synthesis, biological research, medicinal chemistry, and materials science. Its unique structure allows modifications to enhance pharmacological properties, making it a candidate in drug development.
Organic Synthesis
This compound is used as a building block in organic synthesis for preparing complex molecules. It can undergo oxidation, reduction, and substitution reactions.
- Oxidation The hydroxyl group can be oxidized to form ketones or carboxylic acids.
- Reduction The ester group can be reduced to form alcohols.
- Substitution Reactions The hydroxyl group can be replaced with other functional groups like halides or amines.
Biological Research
This compound is investigated for its potential biological activities, interacting with biomolecules and influencing biochemical pathways. Its hydroxyl and ester groups facilitate interactions that could lead to biological effects.
- Antimicrobial Activity Preliminary research indicates potential efficacy against certain pathogens.
- Anti-inflammatory Properties Its structural characteristics might contribute to therapeutic effects in inflammatory conditions.
Medicinal Chemistry
In drug development, this compound is explored as a precursor for new therapeutic agents. Its unique structure allows for modifications that could enhance pharmacological properties. It is a candidate for novel anti-inflammatory agents and antibiotics or antiviral compounds. The ability to modify its structure while maintaining biological activity is a key advantage in medicinal chemistry.
Materials Science
This compound is relevant in materials science, particularly in developing specialty chemicals and polymers. Its application as a monomer in polymerization processes allows for creating novel materials with tailored properties, opening avenues for research into sustainable materials and advanced composites.
Case Studies
This compound's applications have been documented in several studies:
- Case Study A A study published in the Journal of Organic Chemistry explored its use as a building block for synthesizing complex cyclic compounds, demonstrating its efficiency in multi-step reactions.
- Case Study B Research featured in Medicinal Chemistry Letters highlighted its antimicrobial properties against Staphylococcus aureus, showcasing its potential as an antibiotic candidate.
Mechanism of Action
The mechanism of action of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Data for Cyclobutane Carboxylates
Key Comparative Insights:
Steric and Electronic Effects :
- The trifluoromethyl group in methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate introduces strong electron-withdrawing effects, enhancing stability and altering reactivity compared to the methyl-substituted target compound.
- The methylene group in methyl 3-methylenecyclobutanecarboxylate increases susceptibility to addition reactions, unlike the hydroxyl group in the target compound, which may participate in hydrogen bonding.
Ring Strain and Conformational Flexibility :
- Cyclobutane derivatives exhibit higher ring strain than cyclohexane analogs (e.g., methyl cyclohexanecarboxylate ), making them more reactive in ring-opening or functionalization reactions.
Synthetic Utility :
- The hydroxyl group in the target compound allows for further derivatization (e.g., glycosylation, phosphorylation), whereas trifluoromethyl or methylene substituents limit such modifications .
Biological Activity
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (C₇H₁₂O₃) is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring with a hydroxyl group and an ester functional group. Its molecular weight is approximately 144.17 g/mol, and it has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Functional Groups | Hydroxyl, Ester |
| Structural Features | Cyclobutane Ring |
The structural characteristics contribute to its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Key mechanisms include:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that affect cell function and behavior.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be harnessed for therapeutic applications.
Biological Activity Studies
Research has focused on the compound's potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Below are notable findings from various studies:
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent.
Case Study: Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of the compound using an animal model. The results demonstrated a reduction in inflammatory markers, indicating its potential for treating inflammatory conditions.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-methylcyclobutane-1-carboxylate | C₆H₁₀O₂ | Lacks hydroxyl group |
| Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C₇H₁₂O₃ | Similar structure but different substituents |
| Methyl 3-(hydroxymethyl)-1-methylcyclobutane-1-carboxylate | C₈H₁₄O₃ | Additional hydroxymethyl group |
The presence of both hydroxyl and methyl groups in this compound distinguishes it from these similar compounds, potentially leading to unique reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, methyl cyclobutanecarboxylates are synthesized via alkylation of cyclobutane precursors using sodium hydride and methyl iodide in polar aprotic solvents (e.g., DMF) under inert atmospheres . Hydroxylation at the 3-position may involve stereoselective oxidation or hydrolysis of protected intermediates. Optimization includes controlling reaction temperature (0–60°C), stoichiometry of methylating agents (e.g., 2–3 equivalents of methyl iodide), and purification via C18 reverse-phase or silica gel column chromatography .
Q. How is structural confirmation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate achieved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry (e.g., coupling constants in H NMR distinguish trans vs. cis configurations). Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight and purity, while High-Performance Liquid Chromatography (HPLC) assesses retention time and enantiomeric excess .
Q. What purification strategies are recommended for eliminating byproducts in cyclobutane carboxylate synthesis?
- Methodological Answer : Sequential liquid-liquid extraction (e.g., diethyl ether for organics) removes unreacted starting materials. Column chromatography (silica gel with hexane/ethyl acetate gradients or C18 reverse-phase with acetonitrile/water) isolates the target compound. Drying under reduced pressure ensures solvent removal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or organocatalysts for stereocontrol during cyclization or hydroxylation steps.
- Temperature Gradients : Lower temperatures (0–25°C) may favor trans selectivity by slowing competing side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity, while additives like DIPEA minimize acid-mediated racemization .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates before equilibration .
Q. What strategies address stereochemical challenges in synthesizing trans-configured cyclobutane derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to enforce desired stereochemistry during cyclization .
- Stereospecific Reagents : Employ enantiopure methylating agents or hydroxylation catalysts (e.g., Sharpless-type oxidants).
- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to guide synthetic routes .
Q. How can researchers resolve contradictions between reaction efficiency and environmental impact in cyclobutane carboxylate synthesis?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Compare energy consumption and waste generation across protocols (e.g., iodobenzene vs. bromobenzene in Heck reactions). While iodobenzene lowers reaction time, its higher environmental footprint may necessitate trade-offs .
- Green Solvents : Replace THF or DMF with cyclopentyl methyl ether (CPME) or bio-based solvents.
- Catalyst Recovery : Immobilize Pd catalysts on silica to reduce heavy metal waste .
Q. What advanced analytical techniques characterize the stability and reactivity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate?
- Methodological Answer :
- Dynamic NMR : Probes conformational changes in the cyclobutane ring under varying temperatures.
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks.
- Reactivity Studies : Track ester hydrolysis rates under acidic/basic conditions via UV-Vis spectroscopy .
Q. How do researchers mitigate risks when handling reactive intermediates in cyclobutane carboxylate synthesis?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., NaH-mediated alkylation).
- Safety Protocols : Quench excess methyl iodide with sodium thiosulfate to prevent explosions.
- Waste Management : Neutralize acidic byproducts with saturated bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
